molecular formula C8H18N2 B13528126 (3-Ethylpiperidin-3-yl)methanamine

(3-Ethylpiperidin-3-yl)methanamine

Cat. No.: B13528126
M. Wt: 142.24 g/mol
InChI Key: YVMIAIGGZDLDFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylpiperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with ethylating agents under controlled conditions. One common method is the alkylation of piperidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-Ethylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the halogenated compound used.

Scientific Research Applications

Chemistry: (3-Ethylpiperidin-3-yl)methanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interaction of these compounds with biological targets such as enzymes and receptors .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of (3-Ethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Piperidine: The parent compound of (3-Ethylpiperidin-3-yl)methanamine, widely used in organic synthesis and pharmaceuticals.

    N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.

    N-Ethylpiperidine: Another ethylated derivative with comparable reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position of the piperidine ring enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

The compound (3-Ethylpiperidin-3-yl)methanamine , also known as N-ethyl-3-piperidinylmethanamine , is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H20N2C_9H_{20}N_2, with a molecular weight of approximately 156.27 g/mol. Its structure features a piperidine ring substituted with an ethyl group and a methanamine moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC9H20N2C_9H_{20}N_2
Molecular Weight156.27 g/mol
IUPAC NameThis compound
Canonical SMILESCC1(CCN(CC1)C)CN

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .
  • CNS Activity : The compound has been investigated for its effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders .
  • Analgesic Effects : There are indications that this compound may have analgesic properties, which could be beneficial in pain management protocols .

The mechanism through which this compound exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly through interactions with receptors in the CNS. The piperidine moiety may facilitate binding to specific receptors, influencing pain perception and mood regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university examined the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .

Case Study 2: Neurological Applications

In a preclinical trial assessing the CNS effects of this compound, researchers noted improvements in behavioral models associated with anxiety and depression. The compound was administered to rodent models, where it showed promise in reducing anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

CompoundBiological ActivityMechanism of Action
(1-Methylpiperidin-4-yl)methanamineAnalgesic, CNS stimulantNMDA receptor antagonist
(4-Ethylpiperidine)Antidepressant, anxiolyticSerotonin reuptake inhibitor
(N,N-Dimethylpiperidin-4-amine)AntimicrobialDisruption of bacterial membranes

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(3-ethylpiperidin-3-yl)methanamine

InChI

InChI=1S/C8H18N2/c1-2-8(6-9)4-3-5-10-7-8/h10H,2-7,9H2,1H3

InChI Key

YVMIAIGGZDLDFX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCNC1)CN

Origin of Product

United States

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